2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid
Description
2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid is a biotin (vitamin H) derivative featuring a thienoimidazole core fused with a tetrahydrothiophene ring. Its structure includes a propyl linker and a propanedioic acid (malonic acid) substituent, distinguishing it from native biotin (5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid), which has a pentanoic acid side chain . This compound is of interest in medicinal chemistry for applications such as enzyme inhibition, targeted drug delivery, or imaging probes due to biotin’s high affinity for avidin/streptavidin .
Properties
IUPAC Name |
2-[3-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)propyl]propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c14-9(15)5(10(16)17)2-1-3-7-8-6(4-19-7)12-11(18)13-8/h5-8H,1-4H2,(H,14,15)(H,16,17)(H2,12,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJBVGZSIAZDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin Diacid can be synthesized through the chemical modification of biotin. One common method involves the reaction of biotin with lysine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of Biotin Diacid often involves microbial fermentation processes. Genetically engineered strains of microorganisms, such as Escherichia coli, are used to produce biotin, which is then chemically modified to obtain Biotin Diacid. This method is preferred due to its cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions: Biotin Diacid undergoes various chemical reactions, including:
Oxidation: Biotin Diacid can be oxidized to form biotin sulfoxide and biotin sulfone.
Reduction: Reduction of Biotin Diacid can yield biotin and lysine.
Substitution: Biotin Diacid can participate in nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Biotin sulfoxide, biotin sulfone.
Reduction: Biotin, lysine.
Substitution: Various biotinylated derivatives.
Scientific Research Applications
Biotin Diacid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in biotinylation techniques for labeling proteins, nucleic acids, and other biomolecules.
Medicine: Utilized in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA), for detecting biotinylated molecules.
Industry: Applied in the production of biotinylated enzymes and other biotinylated products for various industrial processes
Mechanism of Action
Biotin Diacid exerts its effects by serving as a coenzyme for carboxylase enzymes. It facilitates the transfer of carboxyl groups in metabolic reactions, thereby playing a crucial role in gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The molecular targets of Biotin Diacid include acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase . These enzymes are involved in key metabolic pathways that regulate energy production and biosynthesis of essential biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table highlights key structural and functional differences between the target compound and related biotin derivatives:
Key Differences
Side Chain Modifications: The propanedioic acid group in the target compound increases acidity and polarity compared to biotin’s single carboxylic acid . Compounds with PEG linkers (e.g., ) exhibit improved solubility and reduced enzymatic degradation, whereas the amide-linked hexanoic acid derivative (CAS 72040-64-3) balances lipophilicity and hydrophilicity .
Synthetic Complexity :
- Biotin derivatives with Grignard reagent-based extensions (e.g., ) require precise stereochemical control, while propanedioic acid introduction may involve additional steps like ester hydrolysis or oxidation .
Biological Interactions: BisDOTA derivatives () resist biotinidase cleavage, making them suitable for in vivo applications. The target compound’s diacid group may similarly resist enzymatic hydrolysis . Aminoethyl-substituted derivatives () show enhanced binding to cellular receptors due to cationic character, contrasting with the anionic propanedioic acid .
Physicochemical Properties
Research Findings
- Synthetic Routes : The target compound’s synthesis may adapt methods from (Grignard reactions) and (stereoselective reductions), with additional steps to introduce the propanedioic acid group .
- Biological Performance : Derivatives like those in demonstrate that side-chain modifications can evade metabolic degradation, suggesting the target compound’s diacid group may confer similar stability .
- Thermodynamic Data : Propanedioic acid’s pKa values (~2.8 and ~5.7) imply pH-dependent solubility and interaction profiles, contrasting with biotin’s single carboxylic acid (pKa ~4.6) .
Biological Activity
2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound has a complex structure characterized by a thieno[3,4-d]imidazole ring system and a propanedioic acid moiety. Its molecular formula is with a specific stereochemistry that may influence its biological interactions.
Antimicrobial Properties
Research indicates that derivatives of thieno[3,4-d]imidazole compounds exhibit significant antimicrobial activity. Studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Anticancer Activity
Preliminary studies suggest that the compound may have anticancer properties. Research on similar thieno[3,4-d]imidazole derivatives has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| HeLa | 30 | Caspase activation |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : There is evidence that thieno[3,4-d]imidazole derivatives can interact with various receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.
Case Studies
A notable study investigated the effects of a related thieno[3,4-d]imidazole compound on tumor growth in vivo. The results indicated a significant reduction in tumor size in treated mice compared to controls, supporting the anticancer potential of this class of compounds.
Study Overview
- Objective : Evaluate the anticancer effects in vivo.
- Methodology : Tumor-bearing mice were treated with varying doses of the compound.
- Results : A dose-dependent reduction in tumor volume was observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
